![molecular formula C11H21NO4 B14257812 Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- CAS No. 169778-69-2](/img/structure/B14257812.png)
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two tert-butylperoxy groups attached to a propanenitrile backbone, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- typically involves the reaction of propanenitrile with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a peroxy intermediate, which subsequently reacts with the nitrile group to form the final compound.
Industrial Production Methods
In industrial settings, the production of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles and other derivatives.
Scientific Research Applications
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a prodrug in pharmaceutical research.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a cross-linking agent in rubber manufacturing.
Mechanism of Action
The mechanism of action of Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy groups. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. In biological systems, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl peroxide: Similar in structure but lacks the nitrile group.
tert-Butyl hydroperoxide: Contains only one peroxy group.
Isobutyronitrile: Similar nitrile group but lacks peroxy groups.
Uniqueness
Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]- is unique due to the presence of both nitrile and peroxy groups, which confer distinct reactivity and applications. Its ability to generate ROS makes it valuable in both synthetic and biological contexts, distinguishing it from other similar compounds.
Properties
CAS No. |
169778-69-2 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2,3-bis(tert-butylperoxy)propanenitrile |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-13-8-9(7-12)14-16-11(4,5)6/h9H,8H2,1-6H3 |
InChI Key |
CJDDIHOJOZIKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCC(C#N)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


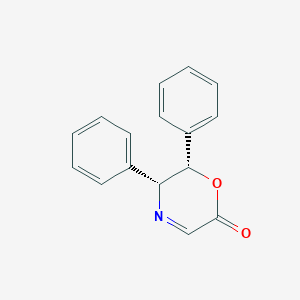
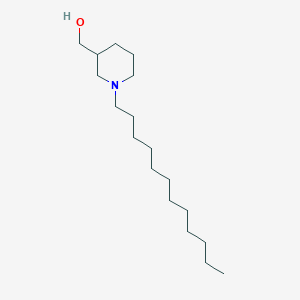
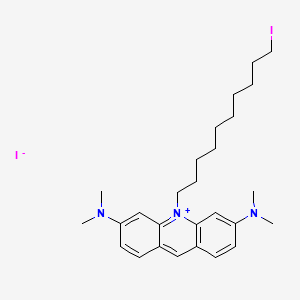
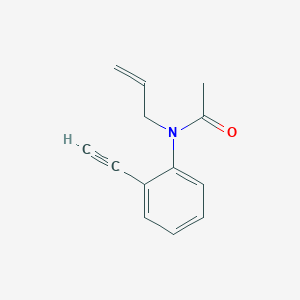
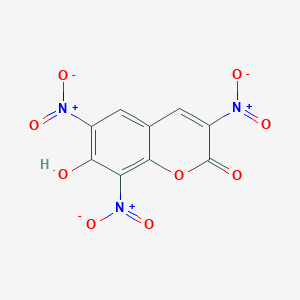
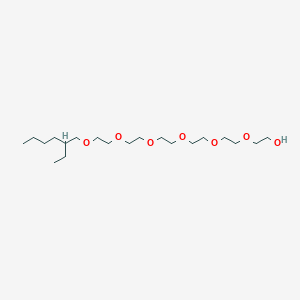
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
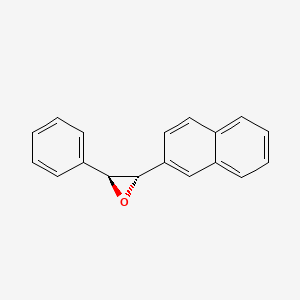
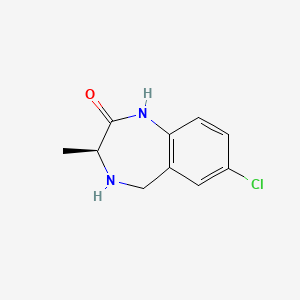
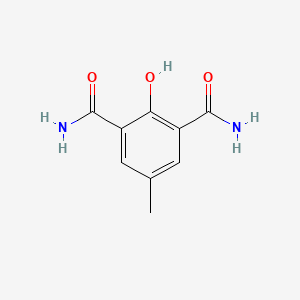
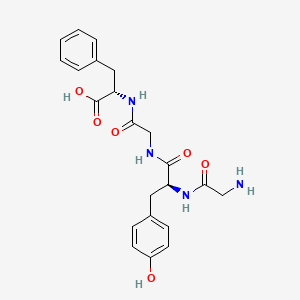
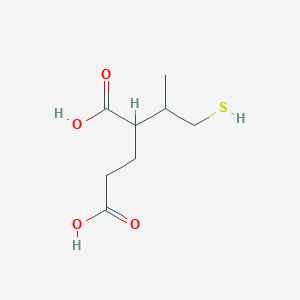
![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)

